2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-5-quinolin-6-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-18-13(16-17-14(18)21-8-12(19)20)10-4-5-11-9(7-10)3-2-6-15-11/h2-7H,8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBDBZWZJXFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371726 | |
| Record name | {[4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306935-49-9 | |
| Record name | Acetic acid, 2-[[4-methyl-5-(6-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[4-Methyl-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted triazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. The thioether group in 2-[(4-Methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .
- Anticancer Properties: The quinoline and triazole components are known for their anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Antioxidant Effects: The presence of the quinoline structure is associated with antioxidant properties, which can mitigate oxidative stress in biological systems. This suggests potential applications in preventing diseases related to oxidative damage .
Applications in Research
The unique structure of this compound makes it a valuable compound in various research domains:
Medicinal Chemistry
The compound serves as a lead structure for developing new pharmaceuticals targeting infectious diseases and cancer. Its derivatives can be synthesized to enhance efficacy and reduce side effects.
Agricultural Chemistry
Given its antimicrobial properties, this compound may find applications in developing agricultural fungicides or bactericides, providing an alternative to traditional chemical agents that may pose environmental risks.
Material Science
Research into the material properties of compounds containing quinoline and triazole moieties indicates potential uses in creating novel materials with specific electronic or optical properties .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline-thiazole derivatives, including compounds similar to this compound. Results demonstrated potent activity against Staphylococcus aureus and Candida albicans, suggesting the compound's potential as a therapeutic agent against infections caused by these pathogens.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, researchers synthesized derivatives of this compound and assessed their anticancer properties against several cancer cell lines. The findings indicated that certain modifications significantly increased cytotoxicity while minimizing toxicity to normal cells, highlighting the compound's promise in cancer therapy development .
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline and triazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioacetic acid group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, melting points (Mp), yields, and key properties of similar 1,2,4-triazole derivatives:
Key Observations:
- Aromatic vs.
- Acidity: The acetic acid group’s pKa (~3.09 in CAS 50616-43-8 ) is influenced by electron-withdrawing substituents. Quinoline’s electron-deficient nature may further lower the target compound’s pKa compared to allyl or phenyl derivatives.
Physicochemical and Spectroscopic Data
- 1H-NMR/13C-NMR: Pyridinyl and thiophenyl analogs show well-resolved peaks for aromatic protons and methyl/methylene groups . The quinoline protons in the target compound would appear downfield (δ 8.5–9.0 ppm).
- Elemental Analysis: Close agreement between calculated and found values (e.g., C 42.23% vs. 42.34% in compound 1.1 ) validates purity, a standard for the target compound.
Biological Activity
2-[(4-Methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS No. 306935-49-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol
CAS Number: 306935-49-9
The compound features a quinoline ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the thio group (–S–) enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and quinoline structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated moderate activity against several bacterial strains, although specific inhibition percentages were not detailed in the available literature .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds similar to this compound have shown promising antioxidant activity in vitro. For instance, triazole derivatives were reported to inhibit oxidative stress markers effectively .
Anticancer Activity
The anticancer potential of triazole compounds is well-documented. In vitro studies have shown that related compounds can inhibit cancer cell proliferation significantly. For example, some triazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents . While direct studies on this specific compound are scarce, its structural analogs suggest it may possess similar properties.
Case Studies and Research Findings
Q & A
Q. What established synthetic routes are available for 2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid?
The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carboxylic acid derivatives, followed by functionalization of the triazole core. Key steps include:
- Reacting 5-substituted-1,2,4-triazole-3-thiols with chloroacetic acid derivatives in aqueous or alcoholic media under reflux .
- Confirming purity via thin-layer chromatography (TLC) and recrystallization from ethanol or propanol .
- Structural validation using elemental analysis, IR spectroscopy (to confirm thioether and carboxylic acid groups), and -NMR (to verify substituent positions) .
Q. How is the structural identity of this compound confirmed experimentally?
A multi-technique approach is employed:
- Elemental analysis ensures stoichiometric accuracy.
- IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm, C=O stretch at ~1700 cm) .
- -NMR resolves substituent environments (e.g., quinoline protons at δ 8.5–9.0 ppm, methyl groups at δ 2.0–2.5 ppm) .
- Mass balance studies (e.g., 100% recovery in degradation experiments) ensure no unaccounted impurities .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol is preferred for recrystallization due to its moderate polarity, which enhances solubility at elevated temperatures and promotes slow crystal growth upon cooling. For less polar derivatives, chloroform or butanol may be used . Target compounds are typically refluxed in absolute alcohol (e.g., propanol) and filtered hot to remove insoluble byproducts .
Q. How do researchers assess the compound’s stability under experimental conditions?
Stability is evaluated via:
- Forced degradation studies under acidic, alkaline, oxidative, and thermal stress, followed by HPLC to quantify degradation products .
- Mass balance validation to ensure all degradation products and impurities are accounted for (e.g., Table 1 in reports 100% mass recovery).
- Long-term storage stability tests at controlled temperatures (e.g., 25°C/60% RH) with periodic sampling .
Q. What preliminary biological screening methods are used for this compound?
- Antimicrobial activity : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays on mammalian cell lines to determine IC values .
- Acute toxicity prediction : Computational tools like ProTox-II or PASS predict LD and organ-specific toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetic acid moiety during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution between triazole-thiols and chloroacetic acid.
- Catalysis : Adding a base (e.g., KCO) deprotonates the thiol group, enhancing reactivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield (see similar protocols in ).
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare IR (functional groups) with -NMR (proton environments) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- X-ray crystallography : Resolves ambiguous substituent orientations, especially for quinoline and triazole ring systems .
- Isotopic labeling : Track sulfur or nitrogen atoms in complex derivatives to confirm bonding patterns .
Q. How do substituents on the triazole ring influence pharmacological activity?
- Methoxy groups : 2,4-Dimethoxy substitutions enhance antifungal activity by improving membrane permeability (MIC reduced by 50% vs. non-substituted analogs) .
- Quinoline moiety : Enhances DNA intercalation potential, correlating with anticancer activity in MCF-7 cell lines (IC < 10 µM) .
- Thioether linkage : Increases metabolic stability compared to ether analogs, as shown in pharmacokinetic studies .
Q. What computational methods predict the compound’s toxicity and drug-likeness?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .
- Molecular docking : Identifies potential off-target interactions (e.g., with hERG channels for cardiotoxicity risk) .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to acute oral toxicity (LD) .
Q. How can degradation pathways be characterized to improve formulation stability?
- HPLC-DAD/MS analysis : Identifies degradation products (e.g., oxidation of thioether to sulfoxide) under accelerated conditions .
- pH-dependent studies : Reveal hydrolysis susceptibility (e.g., carboxylic acid deprotonation at pH > 7 accelerates breakdown) .
- Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to inhibit aggregation or hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
